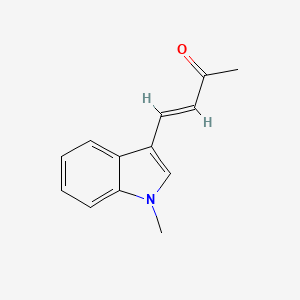

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Description

BenchChem offers high-quality 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Novel Indolyl Enones

Executive Summary

Indolyl enones (often referred to as indolyl chalcones) represent a convergence of two "privileged structures" in medicinal chemistry: the indole scaffold and the

For the researcher, the challenge lies not in the synthesis, but in the rigorous structural validation. Distinguishing between E/Z isomers, confirming the integrity of the indole ring, and verifying the enone conjugation requires a multi-modal spectroscopic approach. This guide outlines a self-validating workflow for the characterization of these novel entities, prioritizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as the primary tools for structural elucidation.

Structural Context & Synthetic Pathway[1][2][3][4][5]

To characterize a molecule, one must understand its origin. Novel indolyl enones are typically synthesized via the Claisen-Schmidt condensation . This reaction dictates the expected spectral fingerprint: the formation of a new double bond and the retention of the carbonyl functionality.

The Synthetic Workflow (Context for Characterization)[1][4]

The following diagram illustrates the critical path from raw materials to the isolated product requiring analysis.

Figure 1: The synthesis-to-analysis workflow. Characterization should only proceed after TLC confirms a single spot post-purification.

The Spectroscopic Triad

Complete characterization relies on triangulating data from IR, NMR, and MS. No single technique is sufficient.

A. Infrared Spectroscopy (FT-IR): The Functional Group Check

IR is the first line of defense. It confirms the formation of the enone system and the retention of the indole NH.

-

The Diagnostic Shift: In a non-conjugated ketone, the carbonyl (

) stretch appears ~1715 cm⁻¹. In indolyl enones, conjugation with the alkene and the indole ring lowers the bond order, shifting the peak to a lower frequency (1630–1670 cm⁻¹ ). -

The Indole NH: Look for a sharp or broad band (depending on hydrogen bonding) at 3100–3400 cm⁻¹ .

| Functional Group | Frequency ( | Intensity | Mechanistic Insight |

| Indole N-H | 3100 – 3400 | Medium/Strong | Broadening indicates intermolecular H-bonding. |

| Enone C=O | 1630 – 1670 | Strong | Critical Proof: Lower frequency confirms |

| Alkene C=C | 1580 – 1610 | Medium | Often overlaps with aromatic ring stretches. |

| Aromatic C=C | 1450 – 1600 | Variable | Multiple bands characteristic of the indole/phenyl rings. |

B. Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR is the most critical tool for determining the stereochemistry (

1. Proton NMR (

H NMR)

-

Solvent Choice: DMSO-d

is preferred over CDCl -

Stereochemistry (

-Coupling): The vinyl protons (-

-isomer (Trans): Coupling constant (

-

-isomer (Cis): Coupling constant (

-

-isomer (Trans): Coupling constant (

-

Chemical Shifts:

-

Indole C2-H: Typically a doublet or singlet around 7.8–8.5 ppm .

-

Vinyl Protons: The

and

-

2. Carbon NMR (

C NMR)

-

Carbonyl Carbon: The most downfield signal, typically 183–196 ppm .

-

/

C. Mass Spectrometry (MS)[6][7]

-

Technique: ESI-MS (Electrospray Ionization) or HRMS (High Resolution).

-

Pattern: Look for the molecular ion

. -

Fragmentation: Common losses include the phenyl ring and CO (carbon monoxide), often leaving a stabilized indole fragment (

116 or 89).

Logic for Stereochemical Assignment

The following decision tree illustrates how to interpret the NMR data to confirm the geometry of the novel compound.

Figure 2: NMR Logic Tree for determining the stereochemistry of the enone linker.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol for characterization.

Step 1: Sample Preparation

-

Purity Check: Ensure the sample is dry and free of residual solvents (ethanol/water), which can obscure key NMR regions. Dry under high vacuum for 4 hours.

-

Solvent Selection: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d

.-

Why? DMSO ensures solubility of the planar, hydrophobic indole system and stabilizes the NH proton for better integration.

-

Step 2: Data Acquisition Parameters

-

Instrument: 400 MHz or higher (500/600 MHz recommended for resolving aromatic overlap).

-

Temperature: 298 K (25°C).

-

Scans:

- H: 16–64 scans (to see small impurity peaks).

- C: 1024+ scans (quaternary carbons in the indole ring relax slowly).

Step 3: Data Processing & Analysis

-

Referencing: Calibrate to the DMSO residual peak (

H: 2.50 ppm, -

Integration: Integrate the Indole NH (usually 1H, >10 ppm) first. Use this as the normalization standard.

-

Coupling Analysis: Locate the doublets for the enone linker. Calculate

in Hz:-

Validation: If

Hz, the structure is the E-isomer.

-

References

-

Synthesis and Microwave Methods

- Title: Synthesis of Indolyl Chalcones under Microwave Irradi

- Source: IJNRD (2023).

-

URL:[Link]

- Relevance: Provides specific synthesis conditions (KOH/Ethanol) and comparison of microwave vs.

-

Biological & Spectral Data (Anticancer)

- Title: Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiprolifer

- Source: MDPI (Molecules, 2023).

-

URL:[Link]

- Relevance: Authoritative source for detailed H and C NMR shifts (C=O

-

General Chalcone Characterization

- Title: Spectral Properties of Chalcones II.

- Source: FABAD Journal of Pharmaceutical Sciences.

-

URL:[Link]

- Relevance: Fundamental reference for IR and UV spectral p

-

Indole NMR Interpretation

- Title: H-NMR and C-13 NMR Spectral Analysis of Indole Deriv

- Source: YouTube (Educ

-

URL:[Link]

- Relevance: Visual guide for interpreting the specific splitting p

Preliminary Biological Screening of Indole-Based Enones: A Roadmap for Early-Stage Drug Discovery

An In-Depth Technical Guide:

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] When hybridized with an α,β-unsaturated ketone (enone) moiety—a versatile pharmacophore known for its reactivity and diverse biological activities—the resulting indole-based enones present a compelling class of molecules for drug discovery.[3] This guide provides a comprehensive framework for the preliminary biological screening of these compounds. Moving beyond a simple checklist of assays, we delve into the strategic rationale behind a tiered screening cascade, detailing the causality of experimental choices and providing robust, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and advance promising indole-based enone candidates from initial synthesis to lead optimization.

The Strategic Imperative: Why Indole-Based Enones?

The indole scaffold is often termed a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] The enone functional group, characterized by a conjugated system, acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. This reactivity can be harnessed to design potent and selective enzyme inhibitors.

The fusion of these two pharmacophores creates a hybrid molecule with significant therapeutic potential. The indole core can guide the molecule to specific biological targets and contribute to binding affinity, while the enone moiety can provide a mechanism for potent, and sometimes irreversible, inhibition. The preliminary screening process is therefore designed not just to identify activity, but to begin to understand the structure-activity relationships (SAR) that will guide future optimization.

A Note on Synthesis

While this guide focuses on biological screening, a foundational understanding of the synthesis is crucial. Indole-based enones are commonly synthesized via base-catalyzed Claisen-Schmidt condensation between an appropriate indole-3-carboxaldehyde and a ketone. This method's versatility allows for the facile generation of a library of analogues with diverse substitutions on both the indole ring and the enone system, which is essential for a comprehensive screening campaign.

Caption: A generalized workflow for the synthesis of indole-based enones.

The Screening Cascade: A Funnel-Based Approach

To maximize efficiency and conserve resources, a tiered or funnel-based screening cascade is the industry-standard approach. This strategy begins with broad, cost-effective in vitro assays to cast a wide net and identify any initial "hits." These hits are then subjected to progressively more specific, complex, and resource-intensive assays to validate their activity, elucidate their mechanism of action, and assess their drug-like properties.

Caption: A tiered approach for preliminary biological screening.

Tier 1: Primary In Vitro Assays

This initial phase aims to rapidly identify compounds with any significant biological activity across key therapeutic areas where indole derivatives have historically shown promise.

Anticancer Cytotoxicity Screening

Causality: A vast body of literature supports the anticancer potential of indole-containing compounds, which can act through various mechanisms, including inhibition of crucial enzymes like EGFR or Bcl-2 and induction of apoptosis.[6][7][8][9][10] The MTT assay is a robust, colorimetric, and high-throughput method to assess a compound's ability to reduce cell viability, providing a first-pass indication of cytotoxic potential.

Experimental Protocol: MTT Assay

-

Cell Culture: Seed human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[6][7]

-

Compound Treatment: Prepare serial dilutions of the indole-based enones in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib, Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxicity of Indole Enones

| Compound ID | Substituent (R1) | Substituent (R2) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| IE-01 | H | H | > 50 | > 50 | > 50 |

| IE-02 | 5-F | 4-Cl | 8.5 ± 0.9 | 12.1 ± 1.5 | 9.8 ± 1.1 |

| IE-03 | 5-OCH₃ | 4-NO₂ | 6.4 ± 0.7 | 9.6 ± 1.1 | 7.2 ± 0.8 |

| Erlotinib | - | - | 17.9 ± 3.2 | 19.4 ± 2.4 | 25.1 ± 3.5 |

Data are presented as mean ± SD from three independent experiments. Erlotinib data for reference.[7]

Antimicrobial Susceptibility Testing

Causality: The indole nucleus is a key component of molecules that disrupt bacterial and fungal cell processes.[2] Studies have demonstrated the efficacy of indole derivatives against a range of pathogens, including drug-resistant strains like MRSA.[11][12] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on antimicrobial potency.

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

-

Inoculation: Adjust the concentration of microbial suspensions (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.[11][13]

-

Controls: Include a positive control (microbe + medium, no compound), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Indole Enones

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| IE-01 | > 64 | > 64 | > 64 |

| IE-04 | 8 | 16 | 32 |

| IE-05 | 4 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.1 | N/A |

| Fluconazole | N/A | N/A | 2 |

Representative data based on typical screening results.[11]

Antioxidant Capacity Assessment

Causality: The indole ring, particularly the N-H group, can act as a hydrogen atom donor to neutralize free radicals, a key process in mitigating oxidative stress implicated in numerous diseases.[14][15] The ABTS assay is a rapid and reliable method to measure the total antioxidant capacity of a compound by assessing its ability to scavenge the stable ABTS•+ radical cation.[14]

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after 6 minutes. Use Trolox (a water-soluble vitamin E analog) as a positive control.

-

Calculation: Determine the percentage of inhibition and calculate the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the sample in terms of Trolox concentration.[14]

Data Presentation: Antioxidant Capacity of Indole Enones

| Compound ID | ABTS Scavenging IC₅₀ (µM) | TEAC Value (mM) |

| IE-01 | 150.5 | 0.45 |

| IE-06 | 25.8 | 2.8 |

| IE-07 | 18.2 | 3.5 |

| Trolox | 22.5 | 1.0 (by definition) |

Representative data based on published studies on indole antioxidants.[14]

Tier 2: Secondary & Mechanistic Assays

Compounds that demonstrate promising activity (e.g., IC₅₀ or MIC < 10 µM/mL) in Tier 1 are advanced to this stage. The goal is to validate the initial hit, begin to understand how it works, and use computational tools to build a stronger rationale for further development.

Target-Specific Enzyme Inhibition

Causality: If the indole enones were designed with a specific biological target in mind (e.g., a kinase, a DNA-modifying enzyme), it is critical to confirm that the observed cellular activity is a result of inhibiting that target. For example, many indole derivatives are investigated as inhibitors of Cyclooxygenase-2 (COX-2) for anti-inflammatory effects or Epidermal Growth Factor Receptor (EGFR) for anticancer activity.[6][7][16]

General Protocol Workflow: The specific protocol is highly dependent on the target enzyme. However, most in vitro enzyme inhibition assays follow a general workflow involving a purified enzyme, its specific substrate, and a method to detect product formation or substrate depletion.

Caption: A streamlined workflow for molecular docking studies.

Tier 3: Early Pharmacokinetic (In Silico) Profiling

Causality: A compound can be highly potent in a test tube but fail as a drug if it cannot be absorbed by the body, reach its target, or is rapidly metabolized or toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify compounds with potential liabilities before committing significant resources. [17][18][19]Computational tools provide a rapid and cost-effective way to perform this initial assessment. [20][21] Methodology: A variety of free and commercial software platforms (e.g., SwissADME, pkCSM, ADMETlab) can be used. [17]The 3D structure of the lead indole enone is submitted to the server, which calculates various physicochemical and pharmacokinetic descriptors.

Key Parameters & Self-Validation:

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict oral bioavailability. A compound is more likely to be orally bioavailable if it violates no more than one of these rules:

-

Molecular Weight ≤ 500 Da

-

LogP (lipophilicity) ≤ 5

-

H-bond Donors ≤ 5

-

H-bond Acceptors ≤ 10

-

-

Topological Polar Surface Area (TPSA): Predicts cell permeability. TPSA ≤ 140 Ų is generally desired for good membrane penetration.

-

Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity Flags: Alerts for potential toxicophores (e.g., PAINS - Pan-Assay Interference Compounds).

Data Presentation: Predicted ADMET Properties

| Parameter | IE-05 | Desirable Range |

| Molecular Weight | 345.7 g/mol | ≤ 500 |

| LogP | 3.85 | ≤ 5 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Lipinski Violations | 0 | ≤ 1 |

| TPSA | 58.5 Ų | ≤ 140 |

| Aqueous Solubility (LogS) | -4.1 | > -6 |

| CYP2D6 Inhibitor | No | No |

| AMES Toxicity | No | No |

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the preliminary biological screening of novel indole-based enones. By integrating broad primary screening with targeted mechanistic studies and early in silico profiling, researchers can efficiently identify compounds with genuine therapeutic potential. A "hit" that demonstrates potent cytotoxicity against a cancer cell line (Tier 1), is confirmed to induce apoptosis and inhibit a relevant target enzyme (Tier 2), and displays a favorable in silico ADMET profile (Tier 3) becomes a high-quality lead candidate. Such candidates are well-positioned for the next, more resource-intensive phases of drug discovery, including lead optimization, in vivo efficacy studies in animal models, and formal preclinical safety evaluation.

References

- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.

- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?

- Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes.

- Turkish Journal of Pharmaceutical Sciences. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.

- Protheragen. ADMET Prediction.

- ASM Journals. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum.

- PubMed. (2004, March 15). Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay.

- PMC. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.

- PubMed. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.

- International Journal of Pharmacy and Technology. (2019, August 25). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives.

- PMC. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.

- Royal Society of Chemistry. (2025, March 27). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones.

- ResearchGate. Antioxidant capacities of synthesized indole compounds by ABTS assay.

- RSC Publishing. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies.

- ResearchGate. Pro- and antioxidant effects of indole agents expressed as hydroxyl....

- PubMed. (2025, March 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents.

- Preprints.org. (2025, May 15). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors.

- Journal of Chemical and Pharmaceutical Research. Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors.

- Frontiers. (2022, January 16). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.

- Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.

- MDPI. (2020, November 7). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.

- PubMed. (2020, November 7). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.

- ResearchGate. (2022, April). Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents | Request PDF.

- PubMed. (2023, September 28). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- RSC Publishing. (2024, February 14). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.

- PMC. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.

- ResearchGate. (2025, August 7). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives.

- ResearchGate. (2022, January 17). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.

- Indian Journal of Chemistry. Synthesis and biological screening of some new novel indole derivatives.

- Journal of Applicable Chemistry. (2017, August 30). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors.

- RJPT. (2020, December 18). Synthesis and biological evaluation of some newer Indole Derivatives.

- Impactfactor.org. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.

- ResearchGate. (2025, August 7). Synthesis and Biological Screening of Some New Novel Indole Derivatives.

- RSC Advances. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00328H [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 10. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. journals.asm.org [journals.asm.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajchem-a.com [ajchem-a.com]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. aurlide.fi [aurlide.fi]

- 19. fiveable.me [fiveable.me]

- 20. bitesizebio.com [bitesizebio.com]

- 21. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

Physicochemical Parameters of N-Methylated Indole Compounds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals[1]

Executive Summary: The "Methyl Switch" in Indole Scaffolds

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core pharmacophore for tryptophan-derived alkaloids and numerous synthetic drugs (e.g., indomethacin, vincristine).[1] N-methylation of the indole ring—converting a secondary amine (–NH) to a tertiary amine (–NMe)—is a high-impact structural modification.[2][3] This "Methyl Switch" is not merely a steric adjustment; it fundamentally alters the molecule's physicochemical landscape by ablating a hydrogen bond donor (HBD), disrupting crystal lattice energy, and modulating lipophilicity.[1]

This guide provides a rigorous technical analysis of these shifts, offering validated experimental protocols and data-driven insights to support lead optimization strategies.

The Physicochemical Impact of N-Methylation[2][4]

The transition from Indole to N-Methylindole represents a classic case study in "molecular desolvation" and "lattice energy disruption."[2][3]

Hydrogen Bonding & Crystal Lattice Energy

The most immediate consequence of N-methylation is the loss of the N-H motif.

-

Indole: Possesses one H-bond donor (N-H) and one weak acceptor (the

-system).[1][2][3] In the solid state, indoles form extensive N-H··· -

N-Methylindole: The methyl group caps the nitrogen, removing the H-bond donor capability.[2][3] Furthermore, the steric bulk of the methyl group prevents the close face-to-face

-stacking often seen in planar heterocycles.[2][3] Consequently, N-methylindole is a liquid at room temperature , reflecting a dramatic decrease in lattice energy.[1][2][3]

Electronic Effects (pKa Modulation)

Indoles are amphoteric but predominantly neutral at physiological pH.[1][3]

-

Acidity (Deprotonation): Indole is a very weak acid (

).[1][3] N-methylation eliminates this acidic proton entirely, rendering the N-position non-ionizable.[1][2][3] -

Basicity (Protonation): The indole nitrogen lone pair is part of the aromatic sextet, making it non-basic.[1] Protonation occurs at C3, not N1.[1][3] N-methylation exerts a weak inductive effect (+I), slightly increasing electron density in the ring.[1][3] While this theoretically increases basicity, the

of the conjugate acid remains in the negative range (

Key Parameters & Comparative Data

The following table synthesizes experimental data contrasting the parent scaffold with its N-methylated analog.

| Parameter | Indole (Parent) | 1-Methylindole (N-Methyl) | Impact of Methylation |

| Physical State (25°C) | Solid (Crystalline) | Viscous Liquid | Disruption of crystal lattice/H-bonding.[1][2][3] |

| Melting Point | 52–54 °C | < 20 °C | |

| Lipophilicity (LogP) | 2.14 | 2.60 – 2.72 | |

| Aqueous Solubility | ~1.9 – 3.5 g/L | ~0.43 g/L | Significant decrease due to loss of H-bonding with water.[2][3] |

| H-Bond Donors | 1 | 0 | Complete ablation of donor capacity.[2][3] |

| H-Bond Acceptors | 0 (aromatic | 0 (aromatic | Negligible change.[1][2][3] |

| pKa (Acidic) | 16.7 (N-H) | None | Loss of acidic center.[1][3] |

| pKa (Basic) | -2.4 (at C3) | ~ -2.0 (at C3) | Remains non-basic at physiological pH.[1][2][3] |

Data aggregated from PubChem, NIST, and experimental literature [1, 2].[1]

Visualization: The Physicochemical Switch

The following diagram illustrates the causal flow of N-methylation effects on molecular properties.

Caption: Causal network showing how N-methylation translates structural changes into macroscopic physicochemical shifts.

Experimental Methodologies

Accurate measurement of these parameters is critical for QSAR modeling. Below are field-proven protocols tailored for lipophilic heterocycles.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Why this method? Kinetic solubility (DMSO precipitation) often overestimates solubility for lipophilic compounds like N-methylindoles due to supersaturation.[1][2][3] Thermodynamic equilibrium is required for accurate data.[1][2][3]

Workflow:

-

Preparation: Add excess solid/liquid compound (approx. 2-5 mg) to 1.5 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24–48 hours. Note: For N-methylindole (liquid), ensure vigorous mixing to create an emulsion-like state before settling.[1][2][3]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm). Critical: Pre-saturate the filter to prevent compound loss due to adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm or 280 nm).

-

Calculation: Compare peak area against a standard curve prepared in MeOH/Water (50:50).

Protocol B: LogP Determination (HPLC-Based)

Why this method? Traditional shake-flask LogP is labor-intensive and prone to emulsion errors with viscous liquids like N-methylindole.[2][3] RP-HPLC correlation is faster and consumes less material.[2][3]

Workflow:

-

Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).[1][3]

-

Calibration: Run a set of standards with known LogP values (e.g., Benzene, Toluene, Naphthalene, Indole).[1]

-

Measurement: Inject the N-methylated analyte.[2][3] Measure the retention factor (

): -

Correlation: Plot LogP vs. Log(

) of standards. Interpolate the LogP of the N-methylated compound.

Biological Implications: Permeability & Metabolism[1]

Membrane Permeability

N-methylation is a strategic tool to improve passive diffusion.[2][3]

-

Mechanism: By masking the polar N-H group, the Polar Surface Area (PSA) is reduced (Indole PSA ~15.8 Ų

N-Methylindole PSA ~4.9 Ų).[1][3] -

Outcome: This reduction in PSA, combined with increased LogP, typically enhances Caco-2 and PAMPA permeability [3].[1][2][3] This is particularly effective for peptide-based drugs where N-methylation is used to "hide" backbone amides.[2][3]

Metabolic Liability: N-Demethylation

While N-methylation improves permeability, it introduces a metabolic "soft spot."[1][2][3] The N-methyl group is susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes.[2][3][4]

Pathway:

-

Hydroxylation: CYP450 (typically CYP2E1 or CYP3A4) inserts oxygen into the C-H bond of the methyl group, forming a carbinolamine intermediate (

).[1][3] -

Collapse: The unstable intermediate spontaneously collapses, releasing Formaldehyde (

) and regenerating the original Indole (

Caption: Oxidative N-demethylation pathway mediated by Cytochrome P450 enzymes.[1][2][3]

References

-

National Institute of Standards and Technology (NIST). 1H-Indole, 1-methyl- Gas Phase Ion Energetics & Thermochemical Data.[1][2][3][5] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

PubChem. 1-Methylindole (Compound).[1][2][3][6][7] National Library of Medicine.[1][3] [Link]

-

Chatterjee, J., et al. N-methylation of peptides: a new perspective in medicinal chemistry.[1][3] Accounts of Chemical Research, 2008.[1][3] (Contextual grounding for permeability claims).

-

Bienta. LogD/LogP Determination Services & Protocols.[1][2][3][Link][1]

Sources

- 1. 1H-Indole, 1-methyl- (CAS 603-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 6. 1-Methyl-1H-indole-3,5,6-triol | C9H9NO3 | CID 10197941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylindole - Wikipedia [en.wikipedia.org]

Discovery of Novel Bioactive Indole Alkaloids: A Modern Scientific Workflow

An In-Depth Technical Guide for Drug Development Professionals

Indole alkaloids are a vast and structurally diverse class of natural products, with more than 4100 known compounds.[1] They are synthesized by a wide array of organisms, including plants, fungi, bacteria, and marine invertebrates like sponges and tunicates.[1][2] This class of molecules is of immense interest to the pharmaceutical industry due to its broad spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6] Historically, natural products have been a cornerstone of drug discovery, and indole alkaloids, with their complex and often unique scaffolds, continue to be a promising source of new chemical entities (NCEs) for therapeutic development.[4][7]

However, the path from a raw natural source to a validated drug lead is fraught with challenges. The primary bottleneck in natural product screening has long been the frequent re-isolation of known, abundant compounds, which consumes significant time and resources.[8] This guide presents a modern, integrated workflow designed to overcome these hurdles. It details a strategic approach that combines advanced sourcing, rapid identification (dereplication), high-throughput screening, and sophisticated structure elucidation to accelerate the discovery of novel, bioactive indole alkaloids.

Chapter 1: Strategic Sourcing and Extraction

The discovery process begins with the selection and processing of biological source material. The choice of source is critical, as organisms from unique ecological niches—such as deep-sea sponges or extremophilic bacteria—are more likely to produce novel secondary metabolites as a defense or communication mechanism.[2][9]

Sourcing: From Biodiversity to Genomics

Modern sourcing strategies have expanded beyond simple collection to include intelligent, data-driven approaches.

-

Biodiversity-Based Sourcing: Marine organisms, particularly sponges, fungi, and their associated actinobacteria, are exceptionally rich sources of unique indole alkaloids.[2][9][10] Many marine-derived alkaloids possess novel scaffolds not found in their terrestrial counterparts.[2] Plant-based alkaloids also remain a critical resource, with a long history of providing medicinally important compounds like the anticancer agents vinblastine and camptothecin.[3][11]

-

Genome Mining: Rather than relying solely on the physical presence of a compound, genome mining allows scientists to predict the production of novel molecules by identifying their biosynthetic gene clusters (BGCs) in microbial or plant genomes.[7][12][13] This bioinformatic approach can uncover "silent" or cryptic BGCs that are not expressed under standard laboratory conditions, opening a new frontier for discovering previously inaccessible indole alkaloids.[7][14]

Advanced Extraction Methodologies

Extraction is the crucial first step to liberate target compounds from the source matrix.[15] The choice of method depends on the stability of the target compounds and the nature of the source material. While conventional methods are still used, modern techniques offer significant advantages in efficiency, selectivity, and sustainability.[15]

SFE is a "green" extraction technique that uses a supercritical fluid, typically CO2, as the solvent.[16] It is ideal for thermolabile compounds as it operates at low temperatures.

-

Preparation: Lyophilize (freeze-dry) the source material (e.g., ground sponge tissue) to remove water and increase surface area.

-

Loading: Pack the dried material into the SFE extraction vessel.

-

Parameterization: Set the system parameters. A typical starting point for semi-polar indole alkaloids is a pressure of 300 bar and a temperature of 50°C.

-

Extraction: Pump supercritical CO2 through the vessel. A co-solvent like methanol or ethanol (5-10%) can be added to modify the polarity and enhance the extraction of a broader range of alkaloids.

-

Collection: Depressurize the fluid post-extraction. The CO2 returns to a gaseous state and is vented, while the extracted compounds precipitate in a collection vessel. This yields a solvent-free, concentrated extract.

| Technique | Principle | Advantages | Disadvantages | References |

| Maceration | Soaking material in a solvent at room temperature. | Simple, low cost. | Time-consuming, inefficient, large solvent volume. | [15][17] |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Can degrade heat-sensitive compounds, time-consuming. | [15][17] |

| Ultrasound-Assisted (UAE) | Uses high-frequency sound waves to disrupt cell walls. | Fast, efficient, reduced solvent use. | Localized heating may occur, equipment cost. | [16][18] |

| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, high yield, reduced solvent consumption. | Potential for thermal degradation, not suitable for all solvents. | [16][18] |

| Pressurized Liquid (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. | Fast, highly efficient, low solvent use, automated. | High initial equipment cost. | [15] |

| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | "Green" technique, highly selective, gentle on thermolabile compounds. | High equipment cost, best for non-polar to semi-polar compounds. | [16] |

Chapter 2: The Modern Discovery Engine: Dereplication and High-Throughput Screening

With a crude extract in hand, the modern workflow diverges significantly from traditional methods. Instead of proceeding directly to slow, laborious bioassay-guided fractionation, the primary goal is to rapidly identify known compounds and screen for desired biological activity in a massively parallel fashion.

Dereplication: The Key to Novelty

Dereplication is the process of rapidly identifying known compounds in a complex mixture to avoid their redundant re-isolation.[8][19] This is arguably the most critical step for improving the efficiency of a natural product discovery program.[8][20] The core of this process involves comparing analytical data from the extract against comprehensive databases.

The primary technology for dereplication is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS).[8][21] An LC system separates the components of the extract over time, and the mass spectrometer provides highly accurate mass measurements (for determining elemental formulas) and fragmentation patterns (which act as a "fingerprint" for the molecule). This data is then queried against specialized natural product databases (e.g., Dictionary of Natural Products, MarinLit) to find matches.[20] This process flags known compounds, allowing researchers to focus their efforts exclusively on the unknown and potentially novel peaks in the chromatogram.[19]

High-Throughput Screening (HTS) for Bioactivity

HTS is an automated process used to test thousands of compounds against biological targets, enabling the rapid identification of "hits" that modulate the target's function.[22][23][24] Instead of testing purified compounds one by one, HTS allows for the screening of entire extract libraries, often in miniaturized 96-, 384-, or 1536-well plate formats.[25]

The key advantages of HTS are its speed, scalability, and ability to uncover compounds with novel mechanisms of action, as the discovery is driven by functional activity rather than a preconceived structural hypothesis.[22][26]

| Assay Type | Description | Example Target | References |

| Biochemical Assays | Test the effect of a compound on a purified protein or enzyme in vitro. | Kinases, Proteases, PARPs. | [22][25] |

| Cell-Based Assays | Measure a compound's effect on living cells. | Cancer cell viability, reporter gene activation, second messenger signaling. | [22][25] |

| Phenotypic Screening | Measures a compound's effect on the overall phenotype of a cell or organism, without prior knowledge of the specific target. | Inhibition of cancer cell migration, reversal of a disease-specific morphology. | [25] |

A critical aspect of HTS is result validation. Initial hits must be subjected to a confirmatory screen, often using an orthogonal assay (one with a different readout format), to eliminate false positives caused by assay artifacts.[22] Statistical measures like the Z'-factor are used to assess the quality and reliability of an HTS assay.[24]

Chapter 3: From Hit to Structure

Once a novel compound with confirmed bioactivity (a "hit") is identified, the next phase is to isolate it in pure form and determine its exact chemical structure.

Bioassay-Guided Fractionation

This is a systematic process to isolate the active compound from the complex extract. The crude extract is separated into simpler fractions using chromatography. Each fraction is then tested in the biological assay, and only the active fractions are selected for further separation. This iterative process is repeated until a pure, active compound is isolated.

Structure Elucidation

Determining the chemical structure of a novel compound is a puzzle solved primarily with two powerful analytical techniques:

-

Mass Spectrometry (MS): High-resolution MS provides the exact molecular weight, allowing for the determination of the compound's elemental formula (e.g., C21H22N2O4).[7] Tandem MS (MS/MS) fragments the molecule and provides clues about its substructures.[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments reveals the carbon-hydrogen framework of the molecule and how all the atoms are connected, ultimately allowing for the complete assignment of its 2D structure and relative stereochemistry.

For particularly complex structures, computational tools for Computer-Assisted Structure Elucidation (CASE) can be employed to assemble structural hypotheses from the spectral data.[28][29]

Chapter 4: Validation and Future Directions

The final validation of a novel bioactive indole alkaloid comes from its total chemical synthesis.[30][31] Successfully synthesizing the proposed structure in the lab and confirming that its spectral data and biological activity match those of the natural product provides unambiguous proof of its identity.[9] Synthesis also enables the creation of analogues for structure-activity relationship (SAR) studies, a critical step in optimizing a "hit" into a "lead" compound for drug development.[32]

The field of natural product discovery is continually evolving. The integration of genomics, metabolomics, and automated analytical workflows is paving the way for a new "golden age" of discovery.[7] By focusing on novel biological sources, leveraging bioinformatic predictions, and employing efficient dereplication and screening strategies, researchers can continue to unlock the immense therapeutic potential held within the diverse chemical universe of indole alkaloids.

References

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - MDPI. (2021). MDPI. [Link]

-

The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). MDPI. [Link]

-

Dereplication strategies in natural product research: How many tools and methodologies behind the same concept? - ResearchGate. (2015). ResearchGate. [Link]

-

Dereplication strategies in natural product research: How many tools and methodologies behind the same concept? - Semantic Scholar. (2015). Semantic Scholar. [Link]

-

From structural determination of natural products in complex mixtures to single cell resolution: Perspectives on advances and challenges for mass spectrometry - Frontiers. (2023). Frontiers. [Link]

-

High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020). Drug Target Review. [Link]

-

Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation - PMC. (2021). National Center for Biotechnology Information. [Link]

-

A two-stage MS feature dereplication strategy for natural products discovery - ChemRxiv. (2024). ChemRxiv. [Link]

-

Dereplication: racing to speed up the natural products discovery process. (2015). Royal Society of Chemistry. [Link]

-

The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry. (2023). Arabian Journal of Chemistry. [Link]

-

Recent advances in the total synthesis of monoterpenoid indole alkaloids enabled by asymmetric catalysis | Request PDF - ResearchGate. (2021). ResearchGate. [Link]

-

Recent Advances in the Elucidation of the Chemical Structures and Medicinal Indications of Natural Products and Traditional Medicines | Frontiers Research Topic. (n.d.). Frontiers. [Link]

-

Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (2023). MDPI. [Link]

-

Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025). BellBrook Labs. [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). IntechOpen. [Link]

-

High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

-

Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery - Infinix Bio. (2026). Infinix Bio. [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. (2024). Natural Resources for Human Health. [Link]

-

Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC. (2005). National Center for Biotechnology Information. [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]

-

Recent advances on the total synthesis of alkaloids in mainland China - Oxford Academic. (2017). Oxford Academic. [Link]

-

Indole-Containing Natural Products 2019-2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PubMed. (2022). National Center for Biotechnology Information. [Link]

-

Recent developments in automated structure elucidation of natural products - PubMed. (2004). National Center for Biotechnology Information. [Link]

-

(PDF) Recent Developments in Automated Structure Elucidation of Natural Products. (2025). ResearchGate. [Link]

-

Mining Indole Alkaloid Synthesis Gene Clusters from Genomes of 53 Claviceps Strains Revealed Redundant Gene Copies and an Approximate Evolutionary Hourglass Model - PubMed. (2021). National Center for Biotechnology Information. [Link]

-

Strategies for Natural Products Isolation - Research and Reviews. (2023). Research and Reviews. [Link]

-

Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? (2023). Royal Society of Chemistry. [Link]

-

Mining Indole Alkaloid Synthesis Gene Clusters from Genomes of 53 Claviceps Strains Revealed Redundant Gene Copies and an Approximate Evolutionary Hourglass Model - MDPI. (2021). MDPI. [Link]

-

Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - Frontiers. (2021). Frontiers. [Link]

-

Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species | PLOS One - Research journals. (2012). PLOS One. [Link]

-

Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025). ResearchGate. [Link]

-

Mining Indole Alkaloid Synthesis Gene Clusters from Genomes of 53 Claviceps Strains Revealed Redundant Gene Copies and - Semantic Scholar. (2021). Semantic Scholar. [Link]

-

Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Nature-derived Alkaloids as a Promising Bioactive Compound in Drug Discovery to Meet Global Leishmania Needs | Bentham Science Publishers. (2024). Bentham Science Publishers. [Link]

-

Bioinformatics opportunities for identification and study of medicinal plants - Oxford Academic. (2012). Oxford Academic. [Link]

Sources

- 1. Indole-Containing Natural Products 2019-2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]

- 7. Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mining Indole Alkaloid Synthesis Gene Clusters from Genomes of 53 Claviceps Strains Revealed Redundant Gene Copies and an Approximate Evolutionary Hourglass Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. agroipm.cn [agroipm.cn]

- 21. chemrxiv.org [chemrxiv.org]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. infinixbio.com [infinixbio.com]

- 27. Frontiers | From structural determination of natural products in complex mixtures to single cell resolution: Perspectives on advances and challenges for mass spectrometry [frontiersin.org]

- 28. Recent developments in automated structure elucidation of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

HPLC purification method for indolylbutenone compounds

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Indolylbutenone Compounds

Abstract

Indolylbutenone compounds, which feature an indole nucleus linked to an α,β-unsaturated butenone side chain, represent a class of molecules with significant interest in medicinal chemistry and drug discovery. Their purification is a critical step for ensuring the accuracy of biological assays and meeting regulatory standards. This guide provides a comprehensive framework for the development of robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of these compounds. We will explore the underlying chromatographic principles, detail a systematic approach to method development, and provide explicit protocols for both analytical-scale separation and preparative-scale purification.

Introduction: The Chromatographic Challenge

Indolylbutenone compounds are characterized by a moderately non-polar indole core and a conjugated butenone system. This structure imparts significant hydrophobicity, making them ideal candidates for reversed-phase chromatography.[1] The separation mechanism in RP-HPLC relies on the differential partitioning of analyte molecules between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[2] More hydrophobic molecules, like indolylbutenones, interact more strongly with the C18 stationary phase and are therefore retained longer.[3]

The conjugated system of the indolylbutenone moiety provides a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, typically in the range of 280 nm (for the indole ring) and 310-370 nm (for the extended conjugated system).[3][4]

Foundational Principle: Reversed-Phase Chromatography

The success of the purification hinges on exploiting the hydrophobic character of the indolylbutenone scaffold.

-

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the workhorse for this class of compounds. Its long alkyl chains provide a highly non-polar surface that promotes strong hydrophobic interactions, which is necessary for retaining the target molecules and separating them from more polar impurities.[3]

-

Mobile Phase: The mobile phase consists of a polar aqueous component and a less polar organic modifier.[5] The strength of the mobile phase is modulated by changing the ratio of the organic modifier; a higher concentration of the organic solvent increases the mobile phase's eluotropic strength, causing the hydrophobic analyte to elute faster.[2][5]

-

Aqueous Phase: Typically ultrapure water. An acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) is crucial. It serves two purposes:

-

Suppressing Silanol Activity: It protonates residual silanol groups on the silica backbone, preventing unwanted ionic interactions that can lead to severe peak tailing, especially with basic compounds.[2]

-

Ensuring Consistent Analyte Protonation: It maintains a consistent low pH, ensuring that the indole nitrogen remains in a single protonation state, leading to sharp, reproducible peaks.[6]

-

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[7][8] ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[2] Method development should ideally screen both to find the optimal solvent for a specific separation.

-

Caption: Principle of RP-HPLC separation for indolylbutenone compounds.

Systematic Method Development Workflow

A structured approach is essential for developing an efficient and robust purification method. The process begins with analytical scale development to find the optimal separation conditions before scaling up to a preparative method.

Caption: A systematic workflow for HPLC method development and scale-up.

Experimental Protocols

Protocol 1: Analytical Method Development

This initial phase aims to achieve baseline separation of the target compound from its major impurities on a smaller-scale column.

4.1. Materials & Instrumentation

-

HPLC System: An analytical HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

-

Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

-

Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA).

-

Sample: Crude indolylbutenone compound.

4.2. Sample Preparation

-

Prepare a stock solution of the crude sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[10]

4.3. Chromatographic Conditions

The following table outlines a robust set of starting conditions for a scouting gradient.

| Parameter | Recommended Starting Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape.[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Column Temp. | 30-40 °C | Improves efficiency and reduces backpressure.[3] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Injection Vol. | 5 - 20 µL | Small volume to prevent band broadening.[3] |

| Detection | UV at 280 nm & 320 nm | 280 nm for the indole core, ~320 nm for the butenone chromophore.[3][4] |

| Gradient | 5% to 95% B over 20 min | A broad "scouting" gradient to determine the approximate elution percentage. |

4.4. Execution & Optimization

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the sample and run the scouting gradient.

-

Analyze the resulting chromatogram to determine the retention time of the target peak.

-

Optimize the gradient to improve resolution around the target peak. For example, if the peak elutes at 15 minutes in the scouting run (corresponding to ~70% B), a shallower gradient from 60% to 80% B over 20 minutes will provide better separation from closely eluting impurities.

Protocol 2: Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up to a preparative column to purify larger quantities of the compound.[10]

5.1. Materials & Instrumentation

-

HPLC System: A preparative HPLC system with a high-flow-rate pump, a larger sample loop injector, a preparative-scale column, a suitable detector, and a fraction collector.[10]

-

Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 250 x 21.2 mm, 5-10 µm particle size).[9][10]

5.2. Sample Preparation

-

Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO).[9][10]

-

Dilute this solution with the initial mobile phase composition (e.g., if the gradient starts at 30% ACN, dilute with a 30:70 ACN:Water mixture). This prevents sample precipitation on the column and poor peak shape.[10]

-

The final concentration should be as high as possible without causing precipitation, to maximize throughput.

5.3. Scaled-Up Chromatographic Conditions

The key is to maintain the same linear velocity of the mobile phase as in the analytical run. The flow rate is scaled based on the square of the ratio of the column diameters.

Flow Rate (Prep) = Flow Rate (Analytical) x [Diameter (Prep) / Diameter (Analytical)]²

Example: 1.0 mL/min x (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

| Parameter | Scaled-Up Condition | Rationale |

| Mobile Phase | Same as optimized analytical method | Maintains selectivity. |

| Column Temp. | Same as analytical method | Ensures consistent chromatography. |

| Flow Rate | ~18-22 mL/min (for 21.2 mm ID) | Scaled to maintain linear velocity.[10] |

| Injection Vol. | 1-5 mL (dependent on load study) | Maximizes throughput. |

| Detection | UV at the same wavelength | |

| Gradient | Same gradient profile, adjust time based on flow rate | Maintains separation profile. |

5.4. Execution & Fraction Collection

-

Equilibrate the preparative column thoroughly (at least 3-5 column volumes).[9]

-

Perform a small loading study to determine the maximum amount of crude material that can be injected without significant loss of resolution.

-

Inject the prepared crude sample.

-

Run the scaled-up gradient method.

-

Collect fractions as the target peak elutes. A fraction collector triggered by the UV signal is ideal.

Post-Purification Processing

-

Purity Analysis: Analyze small aliquots of each collected fraction using the optimized analytical HPLC method (Protocol 1) to identify fractions meeting the desired purity threshold (e.g., >98%).[9]

-

Pooling: Combine the pure fractions.

-

Solvent Removal: Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.[9]

-

Lyophilization: If the compound is in an aqueous solution after rotary evaporation, freeze-dry (lyophilize) the sample to obtain the final pure compound as a solid.[9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | Secondary interactions with silanols; column overload; mismatched sample solvent. | Ensure mobile phase pH is low (~2.5-3.5) with an acid modifier.[2] Reduce sample load. Dissolve sample in initial mobile phase.[11][12] |

| Peak Splitting | Column contamination or void at the inlet; sample precipitation on injection. | Wash the column or replace it.[13] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[11] |

| High Backpressure | Column or frit blockage; buffer precipitation. | Filter all samples and mobile phases. Flush the system.[11] Ensure buffer is soluble in the highest organic percentage of the gradient. |

| Poor Resolution | Inappropriate mobile phase or gradient slope. | Screen methanol as an alternative to acetonitrile.[2] Make the gradient shallower around the elution point of the target compound. |

References

- Benchchem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate. Benchchem.

- Chan, K. C., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.

- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Chalcones. Benchchem.

- Benchchem. (2025). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. Benchchem.

- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

- ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? ResearchGate.

- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.

- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

- International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications.

- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.

- Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.

- IJARSCT. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. IJARSCT.

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 6. welch-us.com [welch-us.com]

- 7. researchgate.net [researchgate.net]

- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. waters.com [waters.com]

- 13. bvchroma.com [bvchroma.com]

Experimental design for in vivo studies of novel indole compounds

An Application Guide for the Preclinical In Vivo Assessment of Novel Indole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise and Challenge of Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for developing novel therapeutics, particularly in oncology.[3][4][5][6][7] However, the journey from a promising novel indole compound in a flask to a viable in vivo candidate is fraught with challenges, often related to poor solubility, complex metabolism, and unpredictable in vivo behavior.[8][9][10]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel indole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of procedures. Instead, we delve into the scientific rationale behind each experimental choice, emphasizing the creation of a robust, self-validating data package that can confidently guide go/no-go decisions in a drug discovery program.

Phase 1: Foundational In Vitro & Ex Vivo Characterization

No in vivo study should begin without a thorough understanding of the compound's fundamental properties. This initial phase is a critical filter, designed to eliminate compounds with undesirable characteristics early, thereby saving significant resources.[11][12] The goal is to build a detailed profile of the compound's activity, selectivity, and drug-like properties.

Target Engagement and Cellular Efficacy

Before assessing a compound in a complex biological system, one must confirm it hits its intended molecular target and elicits the desired downstream effect in a cellular context.

-

Biochemical Assays: Confirm direct interaction with the purified target protein (e.g., kinase, receptor). Techniques like FRET (Förster Resonance Energy Transfer) are commonly used to determine inhibitory activity (IC50) with high precision.[3][13][14]

-

Cell-Based Target Engagement: In-cell assays are crucial to verify that the compound can cross the cell membrane and engage its target in a physiological environment.

-

Functional Cellular Assays: The ultimate goal is a functional outcome. Assays measuring cell viability (e.g., MTT assay), proliferation, apoptosis, or specific signaling pathway modulation are essential to establish a compound's potency (EC50) in relevant cancer cell lines.[2][5]

Early ADME/Tox Profiling

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentrations or is overtly toxic. Early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) screening is a cornerstone of modern drug discovery.[11][15] High-throughput in vitro assays can rapidly profile hundreds of molecules, allowing for the selection of the most optimal compounds for progression.[11][15][16]

Table 1: Key In Vitro ADME/Tox Assays for Go/No-Go Decisions

| Parameter | Assay | Purpose & Rationale | Source(s) |

| Absorption | Caco-2 Permeability | Uses a human colon adenocarcinoma cell line to model the intestinal barrier, predicting oral absorption potential. | [16] |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based, high-throughput alternative to Caco-2 for assessing passive diffusion. | [16] | |

| Metabolism | Metabolic Stability (Liver Microsomes/Hepatocytes) | Determines the rate of metabolism by liver enzymes (e.g., Cytochrome P450s), predicting the compound's half-life. | [16] |

| CYP Inhibition/Induction | Assesses the potential for drug-drug interactions by determining if the compound inhibits or induces key metabolic enzymes. | ||

| Distribution | Plasma Protein Binding | Measures the extent to which a compound binds to plasma proteins (e.g., albumin). High binding can limit the free drug available to exert its effect. | |

| Toxicity | In Vitro Cytotoxicity (e.g., in HepG2 cells) | Provides an early indication of potential liver toxicity by assessing cell death in a human liver cell line. | [11] |

| hERG Channel Assay | Screens for potential cardiotoxicity by measuring inhibition of the hERG potassium channel, which can lead to fatal arrhythmias. | [11] |

Phase 2: The Bridge to In Vivo — Preparation and Planning

With a promising in vitro profile, the focus shifts to meticulous planning for the animal study. Decisions made at this stage are critical for the successful execution and interpretation of in vivo experiments.

Formulation Development for In Vivo Dosing

A significant portion of novel chemical entities, particularly lipophilic structures like many indoles, are poorly water-soluble.[8][10][17] This presents a major hurdle for achieving adequate bioavailability in vivo. An effective formulation strategy is therefore not an afterthought but a prerequisite.

-

Solubility Assessment: Determine the compound's solubility in a range of pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, oils).

-

Common Formulation Strategies:

-

Co-solvents: Using mixtures of solvents like DMSO, ethanol, and polyethylene glycol (PEG).

-

Surfactants: Employing agents like Tween® 80 or Cremophor® EL to create micellar solutions.

-

Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[17]

-

Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[10][17]

-

The chosen vehicle must be well-tolerated by the animal model at the required volume and dosing frequency. A vehicle-only control group is mandatory in all subsequent in vivo studies.

Selection of the Appropriate Animal Model

The choice of animal model is perhaps the most critical variable for the translational relevance of an in vivo study.[18][19] Mice are the most widely used species in oncology research due to their genetic similarity to humans, low cost, and the availability of diverse strains.[18][20]

Table 2: Comparison of Common Murine Models for Oncology Studies

| Model Type | Description | Advantages | Disadvantages | Best For | Source(s) |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, NSG). | Simple, rapid tumor growth, reproducible, low cost. | Lacks tumor heterogeneity and a functional immune system; cells may have drifted from original tumor. | Initial efficacy screening, PK/PD studies. | [20][21] |

| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice. | Preserves original tumor microenvironment, heterogeneity, and genetic signature. Better predictive power for clinical outcomes. | Expensive, slow tumor growth, technically demanding, lacks a functional immune system. | Evaluating efficacy in a clinically relevant context, biomarker discovery. | [20][21][22] |

| Syngeneic Model | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Fully functional immune system, allows for the study of immunotherapies. | Murine tumors may not fully recapitulate human cancer biology. | Testing immunomodulatory agents, combination therapies with checkpoint inhibitors. | [18][21][22] |

| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors due to specific genetic mutations (e.g., oncogene activation). | Tumors arise in the correct microenvironment with an intact immune system, closely mimicking human disease progression. | High cost, long latency for tumor development, potential for variable tumor penetrance. | Studying cancer initiation and progression, validating drug targets. | [18][20] |

Ethical Conduct and Reporting Standards